Cas no 2229108-53-4 (2-(3-aminopropoxy)-4-bromo-6-methoxyphenol)

2-(3-Aminopropoxy)-4-bromo-6-methoxyphenol is a brominated phenolic compound featuring both amino and methoxy functional groups, making it a versatile intermediate in organic synthesis. Its structural properties, including the reactive amine and bromine substituents, enable its use in cross-coupling reactions, pharmaceutical derivatization, and material science applications. The presence of the aminopropoxy linker enhances solubility in polar solvents, facilitating further functionalization. This compound is particularly valuable in the development of bioactive molecules and complex heterocycles due to its balanced reactivity and stability under controlled conditions. Its well-defined molecular structure ensures reproducibility in synthetic pathways, making it a reliable choice for research and industrial applications.
2-(3-aminopropoxy)-4-bromo-6-methoxyphenol structure
2229108-53-4 structure
Product name:2-(3-aminopropoxy)-4-bromo-6-methoxyphenol
CAS No:2229108-53-4
MF:C10H14BrNO3
Molecular Weight:276.127062320709
CID:6141837
PubChem ID:165782092

2-(3-aminopropoxy)-4-bromo-6-methoxyphenol 化学的及び物理的性質

名前と識別子

    • 2-(3-aminopropoxy)-4-bromo-6-methoxyphenol
    • EN300-1936079
    • 2229108-53-4
    • インチ: 1S/C10H14BrNO3/c1-14-8-5-7(11)6-9(10(8)13)15-4-2-3-12/h5-6,13H,2-4,12H2,1H3
    • InChIKey: YLOMUOUWRDPAKY-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C(=C(C=1)OCCCN)O)OC

計算された属性

  • 精确分子量: 275.01571g/mol
  • 同位素质量: 275.01571g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 15
  • 回転可能化学結合数: 5
  • 複雑さ: 182
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.6
  • トポロジー分子極性表面積: 64.7Ų

2-(3-aminopropoxy)-4-bromo-6-methoxyphenol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1936079-10.0g
2-(3-aminopropoxy)-4-bromo-6-methoxyphenol
2229108-53-4
10g
$5037.0 2023-05-31
Enamine
EN300-1936079-0.5g
2-(3-aminopropoxy)-4-bromo-6-methoxyphenol
2229108-53-4
0.5g
$1124.0 2023-09-17
Enamine
EN300-1936079-10g
2-(3-aminopropoxy)-4-bromo-6-methoxyphenol
2229108-53-4
10g
$5037.0 2023-09-17
Enamine
EN300-1936079-1.0g
2-(3-aminopropoxy)-4-bromo-6-methoxyphenol
2229108-53-4
1g
$1172.0 2023-05-31
Enamine
EN300-1936079-2.5g
2-(3-aminopropoxy)-4-bromo-6-methoxyphenol
2229108-53-4
2.5g
$2295.0 2023-09-17
Enamine
EN300-1936079-0.1g
2-(3-aminopropoxy)-4-bromo-6-methoxyphenol
2229108-53-4
0.1g
$1031.0 2023-09-17
Enamine
EN300-1936079-0.05g
2-(3-aminopropoxy)-4-bromo-6-methoxyphenol
2229108-53-4
0.05g
$983.0 2023-09-17
Enamine
EN300-1936079-0.25g
2-(3-aminopropoxy)-4-bromo-6-methoxyphenol
2229108-53-4
0.25g
$1078.0 2023-09-17
Enamine
EN300-1936079-5.0g
2-(3-aminopropoxy)-4-bromo-6-methoxyphenol
2229108-53-4
5g
$3396.0 2023-05-31
Enamine
EN300-1936079-5g
2-(3-aminopropoxy)-4-bromo-6-methoxyphenol
2229108-53-4
5g
$3396.0 2023-09-17

2-(3-aminopropoxy)-4-bromo-6-methoxyphenol 関連文献

2-(3-aminopropoxy)-4-bromo-6-methoxyphenolに関する追加情報

Introduction to 2-(3-aminopropoxy)-4-bromo-6-methoxyphenol (CAS No. 2229108-53-4)

2-(3-aminopropoxy)-4-bromo-6-methoxyphenol, identified by the Chemical Abstracts Service Number (CAS No.) 2229108-53-4, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This aromatic heterocyclic molecule features a unique structural framework that combines a brominated phenol core with an aminopropyl ether side chain, making it a versatile intermediate in the development of novel therapeutic agents. The presence of both electron-donating and withdrawing groups on the benzene ring enhances its reactivity, facilitating diverse chemical transformations that are crucial for medicinal chemistry applications.

The compound's structure, characterized by a bromo substituent at the 4-position and a methoxy group at the 6-position of the phenol ring, along with an aminopropoxy side chain attached to the 2-position, imparts distinct electronic and steric properties. These features make it an attractive scaffold for designing molecules with tailored biological activities. In recent years, there has been growing interest in this class of compounds due to their potential in modulating various biological pathways, particularly those involved in inflammation, cancer, and neurodegenerative diseases.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 2-(3-aminopropoxy)-4-bromo-6-methoxyphenol with target proteins with high precision. Studies suggest that the compound can interact with enzymes and receptors through multiple binding sites, including hydrogen bonding interactions between the amino group and hydrophobic pockets. This promiscuous binding capability is advantageous for drug design, as it allows for the development of molecules with enhanced selectivity and reduced off-target effects.

One of the most compelling aspects of 2-(3-aminopropoxy)-4-bromo-6-methoxyphenol is its role as a precursor in synthesizing more complex pharmacophores. The bromine atom at the 4-position serves as a versatile handle for further functionalization via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are pivotal in constructing biaryl structures, which are prevalent in many FDA-approved drugs. Additionally, the methoxy group can be oxidized or reduced to introduce further diversity into the molecular framework.

The aminopropoxy side chain not only contributes to the solubility of the compound but also provides opportunities for covalent interactions with biological targets. For instance, the amino group can form Schiff base complexes with metal ions or undergo acylation to enhance binding affinity. This structural flexibility has been exploited in designing kinase inhibitors, which are critical in oncology research. Several recent publications have highlighted derivatives of this compound as potent inhibitors of tyrosine kinases, demonstrating their potential in cancer therapy.

In vitro studies have revealed that 2-(3-aminopropoxy)-4-bromo-6-methoxyphenol exhibits notable anti-inflammatory properties by modulating key signaling pathways such as NF-κB and MAPK. The bromine substituent appears to enhance its ability to inhibit lipoxygenase enzymes, which are involved in prostaglandin synthesis—a hallmark of inflammatory responses. Furthermore, preliminary data suggest that this compound may also exhibit neuroprotective effects by attenuating oxidative stress and reducing microglial activation.

The synthesis of 2-(3-aminopropoxy)-4-bromo-6-methoxyphenol involves multi-step organic transformations that highlight modern synthetic methodologies. A common approach begins with the bromination of 2-hydroxy-6-methoxyaniline followed by nucleophilic substitution with 3-chloropropylamine to introduce the aminopropoxy side chain. Advanced catalytic systems, including palladium-based catalysts for cross-coupling reactions, have been employed to improve yields and reduce reaction times.

The pharmaceutical industry has taken notice of this compound's potential due to its multifaceted structural features. Several academic groups and biotechnology companies have initiated programs to explore its derivatives as lead compounds for drug discovery. The ability to rapidly modify its structure while maintaining biological activity has made it a valuable tool in high-throughput screening campaigns aimed at identifying novel therapeutic candidates.

From a regulatory perspective, 2-(3-aminopropoxy)-4-bromo-6-methoxyphenol (CAS No. 2229108-53-4) is subject to standard Good Manufacturing Practices (GMP) guidelines to ensure quality control during production and handling. Its stability under various storage conditions has been thoroughly evaluated, providing reassurance for researchers and manufacturers alike. The compound's solubility profile also plays a crucial role in formulation development, influencing its bioavailability when used as an active pharmaceutical ingredient (API).

The environmental impact of working with this compound has been carefully assessed through green chemistry principles. Efforts have been made to minimize waste generation during synthesis by optimizing reaction conditions and employing recyclable catalysts. Additionally, biodegradability studies suggest that proper disposal methods can mitigate any potential ecological risks associated with its use.

In conclusion,2-(3-aminopropoxy)-4-bromo-6-methoxyphenol represents a promising scaffold for developing innovative therapeutics across multiple disease areas. Its unique structural attributes—comprising an electron-deficient aromatic ring system coupled with functionalized side chains—make it an ideal candidate for further medicinal chemistry exploration. As research continues to uncover new biological targets and synthetic strategies,this compound is poised to play an increasingly significant role in addressing unmet medical needs.

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